[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone
Description
Chemical Structure and Properties: The compound 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone (CAS: 439108-44-8) is a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₂₀H₁₈N₄O and a molar mass of 330.38 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted at positions 3, 4, and 6 with pyrrole, methyl, and methylphenyl groups, respectively. The (4-methylphenyl)methanone group at position 1 distinguishes it from simpler pyrazolo[3,4-b]pyridine derivatives.
Properties
IUPAC Name |
(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-6-8-16(9-7-13)20(25)24-18-17(14(2)12-15(3)21-18)19(22-24)23-10-4-5-11-23/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJFPMGTIBHLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=N3)C)C)C(=N2)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone, with CAS number 439108-44-8, is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18N4O
- Molecular Weight : 330.38 g/mol
- Boiling Point : 547.9 ± 60.0 °C (predicted)
- Density : 1.24 ± 0.1 g/cm³ (predicted)
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, compounds similar to 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 26 | Induces apoptosis |
| Compound B | HeLa | 7.01 | Topoisomerase II inhibition |
| Compound C | MCF7 | 14.31 | Microtubule disassembly |
These results indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and disruption of microtubule dynamics.
The biological activity of 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-ylmethanone may involve several pathways:
- Kinase Inhibition : Some derivatives have been shown to inhibit kinases like CDK2 and Aurora-A, which are crucial for cell cycle regulation.
- Apoptosis Induction : Compounds can activate apoptotic pathways by upregulating proteins like caspase 3, leading to increased cell death in cancer cells.
- Anti-inflammatory Effects : Pyrazole derivatives have also demonstrated anti-inflammatory properties that could contribute to their overall therapeutic potential.
Study on Antitumor Activity
A study conducted by Xia et al. evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antitumor activity against A549 lung cancer cells. The lead compound exhibited an IC50 value of 26 µM, indicating a promising level of efficacy in inhibiting cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .
Mechanistic Insights
In another investigation into the mechanisms underlying the anticancer effects, researchers found that certain pyrazole derivatives led to significant upregulation of apoptotic markers in treated cancer cells. The expression levels of caspase 3 were notably increased in cells exposed to these compounds, suggesting a direct link between pyrazole structure and apoptotic signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity (logP/logD): The target compound’s (4-methylphenyl)methanone group increases hydrophobicity compared to derivatives like 2-[4,6-dimethyl-3-(pyrrolyl)pyrazolo[3,4-b]pyridin-1-yl]acetonitrile (logP ~3.28 for similar butanamide derivatives ). Pimitespib’s benzamide group enhances oral bioavailability despite higher molecular weight .
Solubility :
Key Research Findings and Gaps
- Structural-Activity Relationships (SAR): Position 1 substituents (methanone vs. amide vs. cyano) critically influence solubility and target engagement. Pyrrole at position 3 is conserved across analogues, suggesting its role in π-stacking or hydrogen bonding.
- Unanswered Questions: No data exists on the target compound’s enzymatic targets or toxicity. Comparative studies on metabolic stability between methanone and amide derivatives are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
